5-(4-chloro-2-methylphenoxymethyl)-4-(4-ethoxyphenyl)-4H-1,2,4-triazole-3-thiol
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Overview
Description
5-(4-chloro-2-methylphenoxymethyl)-4-(4-ethoxyphenyl)-4H-1,2,4-triazole-3-thiol is a synthetic organic compound that belongs to the class of triazole derivatives. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, agriculture, and materials science. The presence of both phenyl and triazole moieties in its structure suggests that it may exhibit a range of biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-chloro-2-methylphenoxymethyl)-4-(4-ethoxyphenyl)-4H-1,2,4-triazole-3-thiol typically involves multiple steps:
Formation of the triazole ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with carbon disulfide and an alkylating agent.
Introduction of the phenyl groups: The phenyl groups can be introduced via nucleophilic substitution reactions using appropriate phenyl halides.
Final assembly: The final compound is obtained by coupling the triazole intermediate with 4-chloro-2-methylphenol and 4-ethoxyphenyl halide under suitable conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
5-(4-chloro-2-methylphenoxymethyl)-4-(4-ethoxyphenyl)-4H-1,2,4-triazole-3-thiol can undergo various types of chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The nitro groups (if present) can be reduced to amines.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like sulfuric acid or aluminum chloride.
Major Products
Oxidation: Disulfides, sulfonic acids.
Reduction: Amines.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, 5-(4-chloro-2-methylphenoxymethyl)-4-(4-ethoxyphenyl)-4H-1,2,4-triazole-3-thiol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, this compound is studied for its potential as an antimicrobial, antifungal, and anticancer agent. The presence of the triazole ring is known to enhance the biological activity of many compounds, making it a valuable target for drug discovery.
Medicine
In medicine, derivatives of this compound are investigated for their potential therapeutic effects. They may act as enzyme inhibitors, receptor antagonists, or other bioactive agents.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers, coatings, and adhesives.
Mechanism of Action
The mechanism of action of 5-(4-chloro-2-methylphenoxymethyl)-4-(4-ethoxyphenyl)-4H-1,2,4-triazole-3-thiol involves its interaction with various molecular targets. The triazole ring can bind to metal ions, enzymes, and receptors, modulating their activity. The phenyl groups can enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability.
Comparison with Similar Compounds
Similar Compounds
- 5-(4-chlorophenoxymethyl)-4-(4-ethoxyphenyl)-4H-1,2,4-triazole-3-thiol
- 5-(4-methylphenoxymethyl)-4-(4-ethoxyphenyl)-4H-1,2,4-triazole-3-thiol
- 5-(4-chloro-2-methylphenoxymethyl)-4-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol
Uniqueness
The uniqueness of 5-(4-chloro-2-methylphenoxymethyl)-4-(4-ethoxyphenyl)-4H-1,2,4-triazole-3-thiol lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both chloro and ethoxy substituents on the phenyl rings can significantly influence its reactivity and interactions with biological targets, making it a compound of interest for further research and development.
Properties
IUPAC Name |
3-[(4-chloro-2-methylphenoxy)methyl]-4-(4-ethoxyphenyl)-1H-1,2,4-triazole-5-thione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClN3O2S/c1-3-23-15-7-5-14(6-8-15)22-17(20-21-18(22)25)11-24-16-9-4-13(19)10-12(16)2/h4-10H,3,11H2,1-2H3,(H,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOIPVFTVXPSFMG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=NNC2=S)COC3=C(C=C(C=C3)Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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